molecular formula C22H29ClN6O2 B2760749 7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione CAS No. 902027-76-3

7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2760749
M. Wt: 444.96
InChI Key: WMRIVUYXVFGFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione” has a molecular formula of C22H29ClN6O2 and a molecular weight of 444.96 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The compound contains several functional groups, including a purine-2,6-dione group, a piperazine ring, and a chlorophenyl group . The exact 3D structure would require more sophisticated analysis such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anti-Asthmatic Properties

Research has been conducted on xanthene derivatives similar to the given chemical, focusing on their vasodilatory activity to develop anti-asthmatic agents. These compounds, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, have shown significant pulmonary vasodilator activity, indicating potential applications in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Cardiovascular Activity

Derivatives of the compound under investigation have been synthesized and tested for their effects on the cardiovascular system, including electrocardiographic, antiarrhythmic, and hypotensive activity. These studies have identified compounds with strong prophylactic antiarrhythmic activity and observed hypotensive effects in certain derivatives, highlighting their potential utility in cardiovascular disease management (Chłoń-Rzepa et al., 2004).

Antibacterial Activity

A series of novel purine linked piperazine derivatives have been developed as potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, demonstrating significant antiproliferative effects against Mycobacterium tuberculosis, suggesting their application in developing new antibacterial agents (Konduri et al., 2020).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-15(2)7-8-27-9-11-28(12-10-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-5-4-6-17(23)13-16/h4-6,13,15H,7-12,14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRIVUYXVFGFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.